

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylbiphenyl

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Compound of Interest

Compound Name: 1-Biphenyl-2-ylmethanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylbiphenyl. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a compilation of predicted values obtained from computational models. These predicted properties are crucial for researchers and drug development professionals in understanding the potential behavior of 2-aminomethylbiphenyl in various chemical and biological systems. Furthermore, this document outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, which can be applied should a physical sample of the compound become available. This guide aims to serve as a foundational resource for scientists working with or considering the use of 2-aminomethylbiphenyl in their research endeavors.

Introduction

2-Aminomethylbiphenyl, also known as ([1,1'-biphenyl]-2-yl)methanamine, is an organic compound featuring a biphenyl scaffold with an aminomethyl substituent. The biphenyl moiety is a common structural motif in medicinal chemistry, often imparting favorable properties such as metabolic stability and target-binding affinity. The primary amine group introduces a basic center, influencing the compound's solubility, pKa, and potential for ionic interactions.

A thorough understanding of the physicochemical properties of 2-aminomethylbiphenyl is fundamental for its application in research and drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a summary of its key predicted physicochemical parameters and detailed methodologies for their experimental determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-aminomethylbiphenyl. These values have been derived from computational algorithms and should be considered as estimates. Experimental verification is recommended.

Property	Predicted Value	Method/Source
Molecular Formula	C ₁₃ H ₁₃ N	-
Molecular Weight	183.25 g/mol	-
Melting Point	Not available	Prediction models for the melting point of organic compounds are generally less accurate than for other properties and no reliable prediction was found.
Boiling Point	295.3 ± 11.0 °C	Quantitative Structure-Property Relationship (QSPR) models often correlate boiling points with molecular descriptors. [1]
logP (Octanol-Water Partition Coefficient)	2.5 - 3.0	The logP value is a key indicator of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in biological systems. [2] [3]
pKa (Acid Dissociation Constant)	9.5 - 10.5 (for the conjugate acid)	The pKa of the primary amine is a critical determinant of its ionization state at physiological pH, impacting its solubility and receptor binding. [4] [5]
Aqueous Solubility	Low	Predicted to have low aqueous solubility, a common characteristic of biphenyl compounds. Solubility is expected to increase at acidic pH due to the protonation of the amine group.

Note: The predicted values are generated from various computational models and are intended for guidance purposes only.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic amine like 2-aminomethylbiphenyl.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[6]
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: If necessary, finely grind the solid sample using a mortar and pestle.[6]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[6]

- For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.
- Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

Determination of Boiling Point

For high-boiling liquids or solids that can be melted, the boiling point can be determined using a micro-scale method.

Apparatus:

- Thiele tube or a small test tube with a side arm
- High-temperature thermometer
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath liquid

Procedure:

- Sample Preparation: Place a small amount of the liquid sample (or melted solid) into the small test tube or fusion tube.
- Capillary Inversion: Place a capillary tube, with its sealed end up, into the sample tube.
- Apparatus Setup: Attach the sample tube to the thermometer and immerse it in the heating bath of the Thiele tube.[8]

- Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
- Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
- Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

Determination of Aqueous Solubility

The solubility of an amine in water is highly pH-dependent.

Apparatus:

- Scintillation vials or small test tubes
- Analytical balance
- Vortex mixer or magnetic stirrer
- pH meter
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

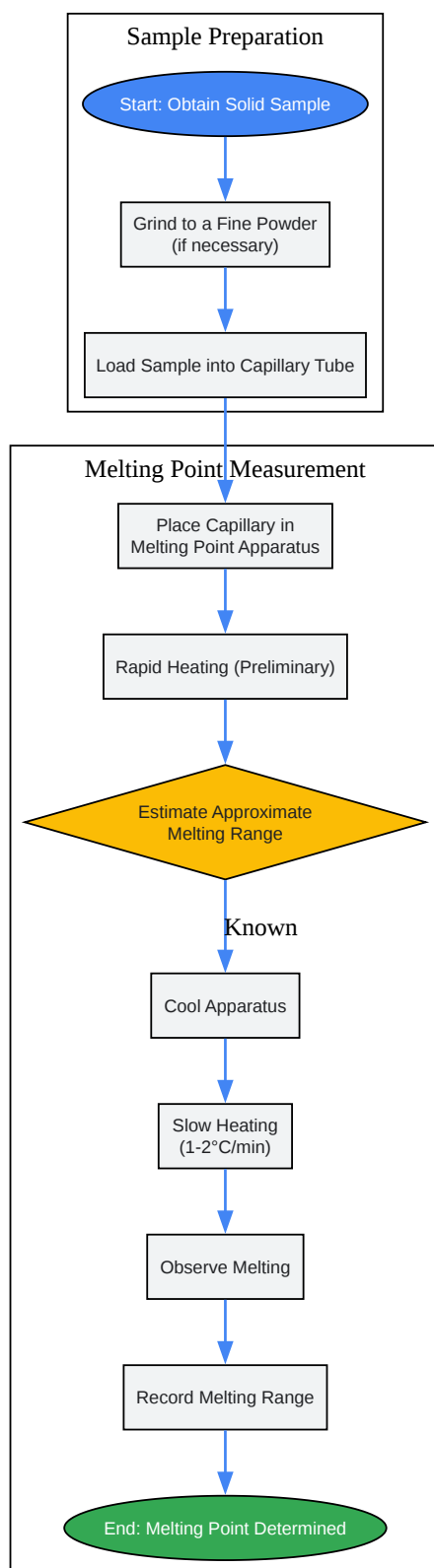
Procedure:

- Preparation of Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, 9).
- Equilibrium Solubility Measurement (Shake-Flask Method):
 - Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
- Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a suitable analytical method.[\[11\]](#)
- Data Analysis: Plot the solubility as a function of pH to obtain the pH-solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid organic compound.

Conclusion

This technical guide has provided a summary of the predicted physicochemical properties of 2-aminomethylbiphenyl, a compound of interest in chemical and pharmaceutical research. While experimental data remains limited, the presented in silico predictions offer valuable insights for preliminary assessment and experimental design. The detailed protocols for determining key physicochemical properties serve as a practical resource for researchers to characterize this and similar molecules. The continued investigation and experimental validation of these properties will be essential for unlocking the full potential of 2-aminomethylbiphenyl in various scientific applications.

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